molecular formula C8H10BrNO2S2 B12963455 3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide

3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12963455
M. Wt: 296.2 g/mol
InChI Key: HMOPBPILILZKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:

Structure: CH3S(=O)(=O)C(CH2Br)NHCH2C(H2)S\text{Structure: } \text{CH}_3\text{S}(=O)(=O)\text{C}(\text{CH}_2\text{Br})\text{NHCH}_2\text{C}(\text{H}_2)\text{S} Structure: CH3​S(=O)(=O)C(CH2​Br)NHCH2​C(H2​)S

It contains a thietane ring (a five-membered sulfur-containing heterocycle) with an amino group and a bromine substituent. The “1,1-dioxide” indicates the presence of two oxygen atoms attached to adjacent carbon atoms in the ring.

Preparation Methods

The synthetic routes for this compound involve the following steps:

Industrial production methods may involve scalable processes using appropriate catalysts and reagents.

Chemical Reactions Analysis

    Oxidation: The thietane ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: The bromine atom can be substituted with other functional groups.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Materials Science: It may find applications in organic electronics or as building blocks for functional materials.

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could modulate enzymatic activity, affect cell signaling pathways, or exhibit other biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10BrNO2S2

Molecular Weight

296.2 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H10BrNO2S2/c9-6-1-8(13-3-6)2-10-7-4-14(11,12)5-7/h1,3,7,10H,2,4-5H2

InChI Key

HMOPBPILILZKTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.